molecular formula C9H13N3O3S B8407539 4-amino-N,N-dimethyl-2-sulfamoylbenzamide

4-amino-N,N-dimethyl-2-sulfamoylbenzamide

Cat. No. B8407539
M. Wt: 243.29 g/mol
InChI Key: JZMQASXQOGVTND-UHFFFAOYSA-N
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Patent
US06790955B2

Procedure details

1 g of moist Raney nickel is added to a solution of 12.5 g of 2-dimethylaminocarbonyl-5-nitrobenzenesulfonamide in 250 ml of methanol, and thorough mixing is carried out at 60° C. under a hydrogen pressure of 50 bar. After the end of uptake of hydrogen, the catalyst is separated off and the filtrate is concentrated, giving 11.0 g of desired product.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[S:14]([NH2:17])(=[O:16])=[O:15])=[O:4]>[Ni].CO>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([N:2]([CH3:18])[CH3:1])=[O:4])=[C:6]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:7]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thorough mixing
CUSTOM
Type
CUSTOM
Details
is carried out at 60° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
After the end of uptake of hydrogen, the catalyst is separated off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)S(=O)(=O)N)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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